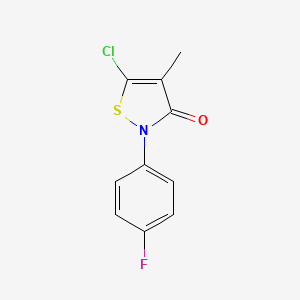
3-Oxocyclobutane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxocyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C6H6O5 It is a derivative of cyclobutane, featuring two carboxylic acid groups and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxocyclobutane-1,2-dicarboxylic acid typically involves the cyclization of suitable precursors. One common method involves the reaction of 3-dichloroacetone with ethylene glycol to form a ketol intermediate, which then undergoes cyclization with malonate esters (such as methyl malonate or ethyl malonate) followed by hydrolysis under strong acidic conditions . Another approach involves the use of 1,3-dihydroxy acetone, which is protected with trimethyl orthoformate, followed by a Mitsunobu reaction with malonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of cost-effective raw materials and efficient reaction conditions is crucial for the scalability of the production process.
化学反应分析
Types of Reactions
3-Oxocyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms esters or amides depending on the reagents used.
科学研究应用
3-Oxocyclobutane-1,2-dicarboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor for the synthesis of various pharmaceuticals, including anticancer agents.
作用机制
The mechanism of action of 3-oxocyclobutane-1,2-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in anticancer research, derivatives of this compound have been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription .
相似化合物的比较
3-Oxocyclobutane-1,2-dicarboxylic acid can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Cyclobutane-1,2-dicarboxylic acid: Similar structure but without the ketone group, affecting its chemical properties and reactivity.
3-Oxocyclobutanecarboxylic acid: Contains only one carboxylic acid group, making it less versatile in synthetic applications.
The presence of both carboxylic acid groups and the ketone group in this compound provides unique reactivity and makes it a valuable compound in various fields of research.
属性
CAS 编号 |
2231673-47-3 |
|---|---|
分子式 |
C6H6O5 |
分子量 |
158.11 g/mol |
IUPAC 名称 |
3-oxocyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3-1-2(5(8)9)4(3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11) |
InChI 键 |
SNNUJGPZUAMAIH-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C1=O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


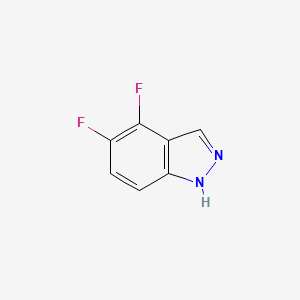
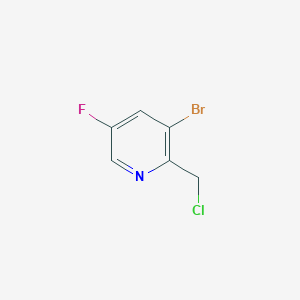

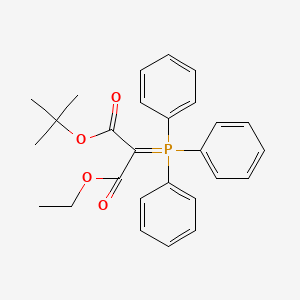

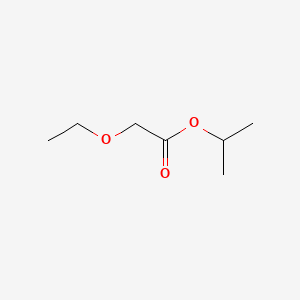
![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)




![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
